

An In-depth Technical Guide to the Spectroscopic Analysis of Pigment Green 8

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Compound of Interest

Compound Name: *Pigment green 8*

Cat. No.: *B1630578*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **Pigment Green 8** (C.I. 10006). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this compound. This document details experimental protocols, presents available spectroscopic data, and visualizes a general workflow for pigment analysis.

Pigment Green 8, chemically identified as the sodium salt of a ferrous complex of 1-nitroso-2-naphthol, is an organic pigment with a characteristic yellowish-green hue.^[1] Its chemical formula is $C_{30}H_{18}FeN_3NaO_6$ and its CAS number is 16143-80-9.^{[2][3]} Accurate characterization of this pigment is crucial for quality control, formulation development, and stability studies. Spectroscopic techniques are fundamental in providing detailed information about its chemical structure and physical properties.

Spectroscopic Analysis

A variety of spectroscopic methods are employed to analyze **Pigment Green 8**, each providing unique insights into its molecular structure and composition.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the color and electronic properties of **Pigment Green 8**. As a green pigment, it is expected to exhibit strong absorption

in the blue (approximately 440-490 nm) and red (approximately 620-780 nm) regions of the visible spectrum, with a corresponding transmittance or reflectance maximum in the green region (approximately 490-570 nm), which is responsible for its observed color.

While specific quantitative UV-Vis absorption data for **Pigment Green 8** is not extensively published, the spectrum would be characteristic of a metal-ligand charge transfer complex. The electronic transitions between the metal d-orbitals and the ligand's π -orbitals are responsible for the intense color of the pigment.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in **Pigment Green 8**. The infrared spectrum provides a molecular fingerprint, revealing characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. Analysis of the FTIR spectrum can confirm the presence of the nitroso and naphthol moieties of the ligand, as well as vibrations associated with the metal-ligand coordination.

3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy.^[4] It is particularly useful for identifying both organic and inorganic components in a sample.^[4] For **Pigment Green 8**, Raman spectroscopy can help in the unambiguous identification of the pigment by comparing its spectrum to reference databases.

4. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **Pigment Green 8**, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for the analysis of any associated organic materials or binders. Direct analysis of the insoluble metal-organic complex can be challenging and may require sample preparation steps like acid digestion to analyze the organic components.

Summary of Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **Pigment Green 8**.

Table 1: UV-Visible Spectroscopic Data (Expected)

Wavelength Region	Expected Observation	Rationale
440-490 nm (Blue)	Strong Absorption	Absorption of blue light contributes to the green appearance.
490-570 nm (Green)	High Transmittance/Reflectance	Reflection of green light is responsible for the pigment's color.
620-780 nm (Red)	Strong Absorption	Absorption of red light also contributes to the green appearance.

Table 2: FTIR Spectroscopic Data (Expected Functional Group Assignments)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400	O-H stretch	Hydroxyl group (from naphthol)
~1600	C=C stretch	Aromatic ring
~1500	N=O stretch	Nitroso group
~1200-1300	C-N stretch	Carbon-Nitrogen bond
~1100	C-O stretch	Carbon-Oxygen bond
Below 600	Fe-O stretch	Metal-ligand bond

Table 3: Raman Spectroscopic Data

Raman Shift (cm⁻¹)

3201

2964

2727

2490

2254

2017

1780

1543

1306

1069

833

596

359

122

(Data sourced from the Infrared and Raman Users Group (IRUG) database for Pigment Green 8, record ROD00154)[5]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Pigment Green 8** are provided below.

1. UV-Visible Spectroscopy Protocol

- Objective: To determine the absorption spectrum of **Pigment Green 8** in the visible range.
- Instrumentation: A double-beam UV-Vis spectrophotometer.

- Materials: **Pigment Green 8** sample, appropriate solvent (e.g., ethanol or a suitable organic solvent in which the pigment is sparingly soluble or can be prepared as a stable dispersion), quartz cuvettes (1 cm path length).
- Procedure:
 - Prepare a dilute, homogenous dispersion of **Pigment Green 8** in the chosen solvent. Sonication may be required to achieve a fine, stable suspension.
 - Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.
 - Fill a clean quartz cuvette with the pigment dispersion.
 - Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.
 - Scan the absorbance of the sample from 400 nm to 800 nm.
 - Record the wavelength of maximum absorbance (λ_{max}) in the blue and red regions of the spectrum.
 - Process the data to obtain the final absorption spectrum.

2. FTIR Spectroscopy Protocol

- Objective: To obtain the infrared spectrum of **Pigment Green 8** to identify its functional groups.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Materials: Dry **Pigment Green 8** powder.
- Procedure:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the dry **Pigment Green 8** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum of the sample, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Process the resulting spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption peaks.

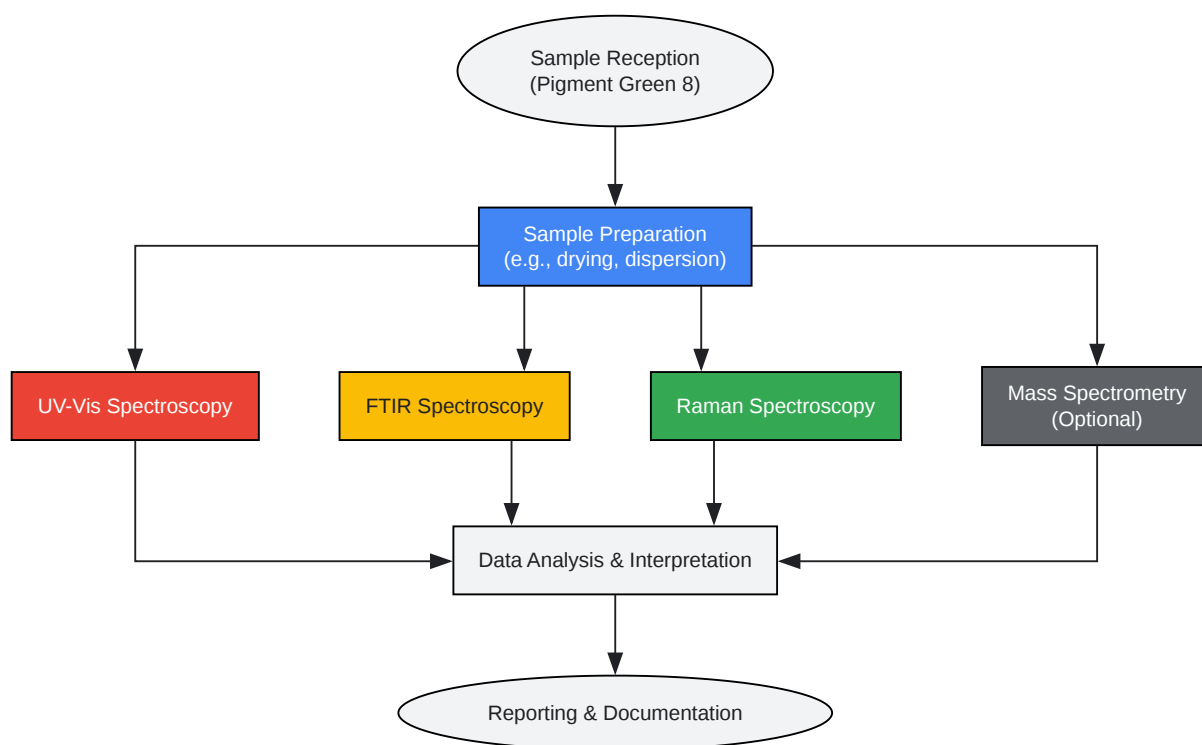
3. Raman Spectroscopy Protocol

- Objective: To obtain the Raman spectrum of **Pigment Green 8** for identification.
- Instrumentation: A Raman spectrometer equipped with a microscope and a suitable laser excitation source (e.g., 785 nm).
- Materials: **Pigment Green 8** powder, microscope slide.
- Procedure:
 - Place a small amount of the **Pigment Green 8** powder on a clean microscope slide.
 - Position the slide on the microscope stage of the Raman spectrometer.
 - Focus the microscope on the pigment particles.
 - Select the appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.
 - Acquire the Raman spectrum over the desired spectral range (e.g., 100 cm^{-1} to 3500 cm^{-1}).

- Process the spectrum to remove any background fluorescence, if necessary.
- Identify the characteristic Raman bands and compare them with a reference database for confirmation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a pigment sample like **Pigment Green 8**.



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Caption: Experimental workflow for the spectroscopic analysis of **Pigment Green 8**.

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References

- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. ijpras.com [ijpras.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
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